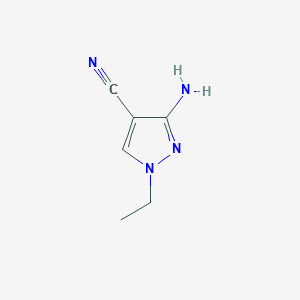

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFQLAIPMSUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444595 | |

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122799-95-5 | |

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents relevant chemical data in a structured format to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the development of novel therapeutic agents. The pyrazole scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for the synthesis of a variety of more complex structures, including kinase inhibitors and other targeted therapies. This guide will focus on the practical aspects of its synthesis, providing researchers with the necessary information to produce this compound efficiently and in high purity.

Synthetic Strategies

Two primary synthetic pathways are viable for the synthesis of this compound:

-

Strategy A: Direct Synthesis via Cyclization with Ethylhydrazine. This approach involves the construction of the pyrazole ring using ethylhydrazine as a key reagent. This method is often preferred for its directness and potential for high regioselectivity, leading directly to the desired N1-ethylated product.

-

Strategy B: N-Ethylation of a Precursor Pyrazole. This two-step strategy first involves the synthesis of the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile, followed by a subsequent N-ethylation step. This route can be advantageous if the parent pyrazole is readily available or if different N-alkylated derivatives are desired from a common intermediate.

Experimental Protocols

Strategy A: Direct Synthesis using Ethylhydrazine

This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.[1][2][3] The key starting material is (ethoxymethylene)malononitrile, which undergoes cyclization with ethylhydrazine.

Reaction Scheme:

Figure 1: Direct synthesis of this compound.

Procedure:

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol (5-10 volumes), add ethylhydrazine sulfate (1.0-1.2 eq) followed by a base such as sodium acetate or triethylamine (2.0-2.5 eq).

-

The reaction mixture is heated to reflux and stirred for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure this compound.

Strategy B: N-Ethylation of 3-amino-1H-pyrazole-4-carbonitrile

This strategy involves the initial synthesis of 3-amino-1H-pyrazole-4-carbonitrile, which can be achieved through the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate. The resulting pyrazole is then ethylated.

Workflow for Strategy B:

Figure 2: Two-step synthesis involving N-ethylation.

Procedure for N-Ethylation:

-

To a stirred solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

-

Stir the suspension at room temperature for 30-60 minutes.

-

Add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.0-1.2 eq), dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-12 hours, with monitoring by TLC.

-

After completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification of the crude product is performed by column chromatography on silica gel or recrystallization to yield the desired this compound. It is important to note that N-alkylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers, which may require careful chromatographic separation.

Data Presentation

The following tables summarize typical quantitative data for the precursor and related compounds, as reported in the literature. Data for the target compound, this compound, would be expected to be in a similar range, although specific values will depend on the exact experimental conditions and purification methods used.

Table 1: Physical and Yield Data for 3-amino-1H-pyrazole-4-carbonitrile and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 200-202 | 93 | [1][2] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218-220 | 95 | [1] |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | C₈H₆N₄S | 190.23 | 238-240 | 93 | [1] |

Table 2: Spectroscopic Data for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

| Technique | Data | Reference |

| IR (cm⁻¹) | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) | [1][2] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂) | [1][2] |

| MS (m/z) | 184 (M⁺) | [1][2] |

Conclusion

The synthesis of this compound can be effectively achieved through either a direct cyclization reaction with ethylhydrazine or a two-step process involving the N-ethylation of a 3-amino-1H-pyrazole-4-carbonitrile intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and the scale of the synthesis. The protocols and data provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development. Careful optimization of reaction conditions and purification procedures will be key to obtaining high yields and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular and physical characteristics, supported by comparative spectral data from closely related analogs. Furthermore, a representative synthesis protocol and a general experimental workflow for characterization are presented to aid researchers in their scientific endeavors.

Introduction

This compound (CAS No. 122799-95-5) belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of pharmaceuticals. The pyrazole scaffold is present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions, making it a privileged structure in medicinal chemistry. This guide focuses on the specific physicochemical properties of the 1-ethyl substituted aminopyrazole carbonitrile, providing essential data for its application in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| CAS Number | 122799-95-5 | [1][2] |

| Molecular Formula | C₆H₈N₄ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Melting Point | 68 °C | [3] |

| Density | 1.25 g/cm³ | [3] |

| Storage Conditions | 2-8°C, sealed, dry, light-proof | [1][3] |

Spectroscopic and Analytical Characterization (Comparative Data)

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, shows characteristic peaks at 3348 and 3303 cm⁻¹ for the NH₂ stretching vibrations, 3193 cm⁻¹ for the NH stretch, and a sharp peak at 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group[4]. It is expected that this compound would exhibit similar characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile in DMSO-d₆ shows a singlet for the NH₂ protons at approximately 6.50 ppm and a broad singlet for the NH proton at around 12.16 ppm[4]. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.

Mass Spectrometry

The mass spectrum of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile shows a molecular ion peak (M)⁺ at m/z 184, corresponding to its molecular weight[4]. For this compound, the expected molecular ion peak would be at m/z 136.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of substituted 3-aminopyrazole-4-carbonitriles.

Reaction Scheme:

References

- 1. 122799-95-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Amino-1H-pyrazole-4-carbonitrile and its N-Ethyl Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-amino-1H-pyrazole-4-carbonitrile, a key heterocyclic building block. Due to the limited availability of specific data for 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile, this document focuses on the well-characterized parent compound and discusses the prospective synthesis of its N-ethyl derivative.

Core Compound: 3-Amino-1H-pyrazole-4-carbonitrile

CAS Number: 16617-46-2

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Melting Point | 172-174 °C | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, NH), 7.85 (s, 1H, CH), 5.9 (s, 2H, NH₂) | N/A |

| ¹³C NMR (DMSO-d₆) | δ 154.2, 137.8, 117.9, 81.5 | N/A |

| IR (KBr, cm⁻¹) | 3400-3200 (NH₂, NH), 2220 (CN) | N/A |

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile is well-established and typically proceeds via the condensation of a suitable precursor with hydrazine. A common method involves the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate.

Experimental Protocol: Synthesis from (Ethoxymethylene)malononitrile

Materials:

-

(Ethoxymethylene)malononitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve (ethoxymethylene)malononitrile in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

An exothermic reaction is typically observed. Continue stirring for 2-4 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be recrystallized from ethanol or water to yield pure 3-amino-1H-pyrazole-4-carbonitrile.

Caption: Synthetic workflow for 3-amino-1H-pyrazole-4-carbonitrile.

Prospective Synthesis of this compound

The synthesis of the N-1 ethyl derivative can be approached through the direct alkylation of 3-amino-1H-pyrazole-4-carbonitrile. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position. However, the N-1 position is generally more favored under neutral or basic conditions.

Proposed Experimental Protocol: N-Alkylation

Materials:

-

3-Amino-1H-pyrazole-4-carbonitrile

-

Ethyl iodide or diethyl sulfate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Suspend 3-amino-1H-pyrazole-4-carbonitrile and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

Add the ethylating agent (e.g., ethyl iodide) dropwise to the suspension at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, and pour it into water to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired this compound and its potential N-2 isomer.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

3-Aminopyrazole derivatives are valuable precursors in the synthesis of a wide range of biologically active compounds. The amino and cyano functionalities serve as handles for further chemical transformations, enabling the construction of more complex molecular architectures. They are key intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems that are known to exhibit a variety of pharmacological activities, including kinase inhibition and anti-cancer properties.

Caption: Application pathways of 3-aminopyrazole-4-carbonitrile.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in ongoing research and drug development efforts.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A significant number of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the in vitro anticancer activity of several pyrazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Polysubstituted pyrazole 59 | HepG2 (Hepatocellular Carcinoma) | 2 | [1] |

| Pyrazole-linked aloe emodin derivative | Multiple cancer cell lines | - | [2] |

| Indole-pyrazole hybrid 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| Indole-pyrazole hybrid 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast Cancer) | 0.25 | [1] |

| Pyrazolone-pyrazole derivative 27 | MCF7 (Breast Cancer) | 16.50 | [1] |

| 3,4-diaryl pyrazole 6 | Multiple cancer cell lines | 0.00006 - 0.00025 | [2] |

| N-formyl pyrazoline derivative | A549 (Lung Cancer), HT1080 (Fibrosarcoma) | - | [3] |

| Benzothiazole and benzoxazole pyrazole hybrid 7a | A549 (Lung Cancer) | 2.4 | [3] |

| Benzothiazole and benzoxazole pyrazoline hybrid 7b | MCF7 (Breast Cancer) | - | [3] |

| Sugar-based pyrazole derivative | HepG2, A549 | - | [3] |

| 4-bromophenyl substituted pyrazole | A549, HeLa, MCF-7 | 8.0, 9.8, 5.8 | [3] |

| Pyrazole benzamide derivative | HCT-116, MCF-7 | 7.74 - 82.49, 4.98 - 92.62 | [3] |

| Quinolin-2(1H)-one-based pyrazole 3i | HCT-116, HCT-8 | 2.2, 5.6 | [4] |

| DHT-derived pyrazole 24e | PC-3, DU 145, MCF-7, MDA-MB-231, HeLa | 4.2, 3.6, 5.5, 6.6, 8.5 | [4] |

| Pyrazole-containing 1,3,4-oxadiazole 43m | HeLa, CAKI-I, PC-3, MiaPaCa-2, A549 | 19, 17, 37, 24, 14 | [4] |

| 5-Aminopyrazole 1g | Breast Cancer Cell Lines | - | [5] |

Note: A '-' indicates that the specific IC50 value was not provided in the cited source, although the compound was reported to have activity.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways. For instance, many derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin polymerization.[1][2] The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.

Antimicrobial Activity of Pyrazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. The following table presents the MIC values of various pyrazole derivatives against several microbial strains.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 125 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Escherichia coli | 125 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Candida albicans | 7.8 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 | [6] |

| Indazole 5 | Staphylococcus aureus | 64 - 128 | [7] |

| Indazole 5 | Staphylococcus epidermidis | 64 - 128 | [7] |

| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [7] |

| Pyrazoline 9 | Staphylococcus epidermidis (MDR) | 4 | [7] |

| Pyrazoline 9 | Enterococcus faecalis | 4 | [7] |

| Pyrazoline 9 | Enterococcus faecium | 4 | [7] |

| Pyrano[2,3-c]pyrazole 5c | Escherichia coli | 6.25 | [8] |

| Pyrano[2,3-c]pyrazole 5c | Klebsiella pneumoniae | 6.25 | [8] |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [9] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [9] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [9] |

| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | [9] |

MDR: Multi-drug resistant

Logical Relationship in Antimicrobial Drug Discovery

The discovery and development of new antimicrobial agents from pyrazole derivatives follow a logical progression from synthesis to clinical application. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency and selectivity while minimizing toxicity.

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole-based compounds are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1] By selectively targeting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes is a critical determinant of their anti-inflammatory profile. The following table presents the in vitro COX inhibition data for some notable pyrazole derivatives.

Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives (IC50 values in µM)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.045 | 333 | [1][10] |

| Phenylbutazone | - | - | Non-selective | [1] |

| SC-558 | - | - | Highly selective | [1] |

| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | - | - | - | [1] |

| Hybrid pyrazole 5u | 130.23 | 1.79 | 72.73 | [11][12] |

| Hybrid pyrazole 5s | 165.04 | 2.51 | 65.75 | [11][12] |

| Hybrid pyrazole 5r | 204.51 | 3.17 | 64.51 | [11] |

| Hybrid pyrazole 5t | 45.23 | 2.03 | 22.28 | [11] |

| Thymol-pyrazole hybrid 8b | 13.6 | 0.043 | 316 | [10] |

| Thymol-pyrazole hybrid 8g | 12.1 | 0.045 | 268 | [10] |

| Thymol-pyrazole hybrid 8c | 12.9 | 0.063 | 204 | [10] |

| Thymol-pyrazole hybrid 4a | 10.3 | 0.068 | 151 | [10] |

Note: A '-' indicates that the specific value was not provided in the cited source.

The COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of selective COX-2 inhibitors like celecoxib is primarily mediated by the interruption of the prostaglandin synthesis pathway. The diagram below illustrates this signaling cascade.

Celecoxib has also been shown to exert anticancer effects through COX-2 independent pathways, such as the downregulation of the Akt/mTOR signaling pathway.[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21][22]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or a standard drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Pyrazole derivatives represent a versatile and highly valuable scaffold in the field of medicinal chemistry. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory, underscores their potential for the development of new therapeutic agents. This guide has provided a consolidated overview of their quantitative activity, the experimental protocols used for their evaluation, and the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the ongoing quest for novel and more effective treatments for a variety of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. mdpi.com [mdpi.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

Structural Analysis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Review of Available Data

Researchers and drug development professionals interested in the specific conformational properties and structural details of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile will find that direct experimental evidence is currently limited. This document serves to highlight this data gap and provide a foundation for future research in this area.

Theoretical Structural and Conformational Considerations

The structure of this compound consists of a central pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with an amino group at the 3-position, a cyano group at the 4-position, and an ethyl group at the N1 position.

The conformation of the molecule will be largely determined by the orientation of the ethyl group relative to the planar pyrazole ring and the rotational freedom around the C-N and C-C bonds of the substituents. The amino and cyano groups are expected to be coplanar with the pyrazole ring to maximize electronic conjugation. The ethyl group, however, introduces a degree of conformational flexibility. Rotation around the N1-C(ethyl) bond will result in different spatial arrangements of the ethyl chain.

Proposed Experimental and Computational Workflow

To definitively determine the structural and conformational properties of this compound, a combined experimental and computational approach is recommended. The following workflow outlines the key steps that would be necessary to generate the data required for a complete technical guide.

Caption: Proposed workflow for the structural and conformational analysis of this compound.

Hypothetical Data Presentation

In the absence of experimental data, we can anticipate the types of quantitative information that would be generated from the proposed workflow. These would be summarized in structured tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for this compound. This table would contain essential information obtained from single-crystal X-ray diffraction, such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 2: Hypothetical Selected Bond Lengths for this compound. This table would list the lengths of key chemical bonds within the molecule, such as those in the pyrazole ring and involving the substituents.

Table 3: Hypothetical Selected Bond Angles for this compound. This table would detail the angles between adjacent bonds, providing insight into the geometry of the molecule.

Table 4: Hypothetical Selected Torsion Angles for this compound. This table would be crucial for understanding the conformation of the molecule, particularly the orientation of the ethyl group relative to the pyrazole ring.

Detailed Experimental Protocols (Proposed)

Should the synthesis and analysis of this compound be undertaken, the following experimental protocols would be essential.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be mounted on a diffractometer. Data would be collected at a controlled temperature, typically 100 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction data would then be processed to solve and refine the crystal structure. This process would yield the precise atomic coordinates, from which bond lengths, angles, and torsion angles can be calculated.

NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the molecule's structure and conformation in solution. 1H and 13C NMR spectra would confirm the chemical structure. 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of protons, helping to elucidate the preferred conformation of the ethyl group in solution.

Conclusion

While a detailed structural and conformational analysis of this compound is not currently possible due to a lack of specific experimental data, this guide provides a clear roadmap for the necessary research. The proposed experimental and computational workflow would yield the quantitative data required for a comprehensive understanding of this molecule's three-dimensional structure. The generation of such data would be a valuable contribution to the fields of medicinal chemistry and materials science, where pyrazole derivatives continue to be of significant interest. For researchers and professionals in drug development, obtaining these precise structural details is a critical step in understanding molecular interactions and designing new therapeutic agents.

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Introduction

The aminopyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amino group. This structural motif has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a versatile framework for the design of ligands targeting a wide array of biological targets.[1][2] The unique electronic properties and hydrogen bonding capabilities of the aminopyrazole core allow it to effectively mimic the hinge-binding interactions of ATP in the active site of kinases, making it a cornerstone in the development of kinase inhibitors.[3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of aminopyrazole compounds, with a focus on their application in modern drug development.

A Historical Overview of Aminopyrazole Compounds

The journey of pyrazole chemistry began in the late 19th century. While the first natural pyrazole, 1-pyrazole-alanine, was not isolated from watermelon seeds until 1959, the synthetic history of the core structure dates back much earlier.

A pivotal moment in pyrazole synthesis was the discovery of the Knorr pyrazole synthesis by German chemist Ludwig Knorr in 1883.[4] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, provided a versatile and efficient method for constructing the pyrazole ring and laid the groundwork for the synthesis of a vast number of derivatives.[4][5] Although not initially focused on aminopyrazoles, this foundational work was critical for the eventual exploration of aminated analogs.

The 20th century saw an expansion in the synthetic methodologies for creating substituted pyrazoles, including various aminopyrazole isomers. The development of methods utilizing β-ketonitriles and other nitrile-containing precursors allowed for the regioselective synthesis of 3-amino and 5-aminopyrazoles.[6][7] The synthesis of 4-aminopyrazoles was traditionally achieved through the nitration of a pre-formed pyrazole ring followed by reduction, a method that has since been refined to be more environmentally friendly.[8]

It was in the late 20th and early 21st centuries that the true potential of aminopyrazoles in drug discovery was realized. The advent of high-throughput screening and a deeper understanding of the human kinome revealed the aminopyrazole core's remarkable propensity for kinase inhibition. Researchers found that the amino group and the adjacent ring nitrogen could form a bidentate hydrogen bond interaction with the hinge region of the kinase active site, a key interaction for potent and selective inhibition.[3] This discovery led to an explosion of research and the development of numerous aminopyrazole-based clinical candidates and approved drugs targeting kinases involved in cancer and other diseases.

The Aminopyrazole Scaffold in Kinase Inhibition

The human kinome consists of over 500 protein kinases that play crucial roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Aminopyrazole-based compounds have proven to be particularly effective as kinase inhibitors.

Mechanism of Action

The primary mechanism by which aminopyrazole derivatives inhibit kinases is through competitive binding at the ATP-binding site. The aminopyrazole core acts as an ATP mimetic, with the exocyclic amino group and an adjacent ring nitrogen atom forming key hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The versatility of the aminopyrazole scaffold allows for the introduction of various substituents at different positions of the ring. These substituents can be tailored to interact with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby enhancing potency and selectivity for the target kinase.[3]

Targeting Key Kinase Families

Aminopyrazole-based inhibitors have been successfully developed against several important kinase families, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[9] Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including against gatekeeper mutations that confer resistance to other inhibitors.[9][10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a common feature of cancer.[11] A number of aminopyrazole-based compounds have been identified as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][12]

Quantitative Data on Aminopyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative aminopyrazole derivatives against key kinase targets.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against FGFRs

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| 10h | FGFR1 | 46 | NCI-H520 | 19 | [13] |

| FGFR2 | 41 | SNU-16 | 59 | [13] | |

| FGFR3 | 99 | KATO III | 73 | [13] | |

| FGFR2 V564F | 62 | - | - | [13] | |

| Compound 19 | FGFR3 (WT) | - | BaF3-FGFR3 | <100 | [9] |

| FGFR3 V555M | - | BaF3-FGFR3 V555M | <100 | [9] |

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against CDKs

| Compound | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |

| AT7519 | CDK2/cyclin E | - | HCT116 | 0.411 | [14] |

| MCF7 | 0.533 | [14] | |||

| K562 | 0.640 | [14] | |||

| MV4-11 | 0.557 | [14] | |||

| RPMI-8226 | 2.77 | [14] | |||

| Compound 6 | Aurora A | 0.16 | HCT116 | 0.39 | [14] |

| MCF7 | 0.46 | [14] | |||

| Compound 24 | CDK2/cyclin E | 0.025 | PANC-1 | 0.15 | [3] |

| CDK5/p25 | 0.005 | MIA PaCa-2 | 0.23 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminopyrazole scaffolds and for the biological evaluation of their activity.

Synthesis of Aminopyrazole Derivatives

This method involves the reaction of 3-oxo-3-arylpropanenitriles with trichloroacetonitrile followed by condensation with hydrazine hydrate.

-

Step 1: Synthesis of 3-Oxo-3-arylpropanenitriles: A mixture of the appropriate enaminone (10 mmol) and hydroxylamine hydrochloride (0.69 g, 10 mmol) in ethanol (30 mL) is treated with a solution of potassium hydroxide (0.56 g, 10 mmol) in water (8 mL). The reaction mixture is heated under reflux until the yellow color of the solution changes to brown (30-60 min). The mixture is then cooled, poured into water, and neutralized with HCl. The resulting solid is collected by filtration and crystallized from benzene.

-

Step 2: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles: A solution of the 3-oxo-3-arylpropanenitrile (10 mmol) and trichloroacetonitrile (1.44 g, 10 mmol) in dioxane (30 mL) containing a catalytic amount of piperidine is heated under reflux for 3-4 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with ethanol. The solid product is collected by filtration and crystallized from ethanol.

-

Step 3: Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles: A mixture of the (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in absolute ethanol (30 mL) is heated under reflux for 4-6 hours. The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and crystallized from ethanol.

This procedure describes the N-alkylation of 4-nitropyrazole followed by reduction of the nitro group.

-

Step 1: N-Alkylation of 4-Nitropyrazole (Mitsunobu Reaction): To a solution of 4-nitropyrazole (1.0 eq), an alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1-alkyl-4-nitropyrazole.

-

Step 2: Reduction of the Nitro Group: The 1-alkyl-4-nitropyrazole (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the 1-alkyl-4-aminopyrazole.

Biological Assays

This protocol is a general method for determining the IC50 value of a compound against a specific kinase using an ADP-Glo™ Kinase Assay.

-

Reagents: Kinase of interest, appropriate substrate, ATP, test compound (serial dilutions in DMSO), ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.

-

Add 2 µL of the kinase solution.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents: Cell line of interest, complete culture medium, test compound (serial dilutions), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminopyrazole inhibitors and a typical workflow for their discovery.

Signaling Pathways

Caption: Simplified FGFR signaling pathway and the inhibitory action of aminopyrazoles.

Caption: Role of CDKs in the G1/S transition and inhibition by aminopyrazoles.

Experimental Workflow

Caption: A typical drug discovery workflow for aminopyrazole-based kinase inhibitors.

Conclusion

The aminopyrazole core has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its rich history, stemming from fundamental discoveries in heterocyclic chemistry, has paved the way for the development of highly potent and selective therapeutics. The synthetic versatility of the aminopyrazole scaffold allows for fine-tuning of its pharmacological properties, enabling the targeting of a wide range of kinases with high precision. As our understanding of cellular signaling pathways continues to grow, the aminopyrazole scaffold is poised to remain a critical tool in the development of novel drugs for cancer and other debilitating diseases. This guide has provided a comprehensive overview of the key technical aspects of aminopyrazole chemistry and biology, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

"homologs and analogs of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile"

An In-depth Technical Guide to the Homologs and Analogs of 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the homologs and analogs of this compound, a representative member of this class. It details synthetic methodologies, explores key biological activities with a focus on kinase and STAT3 pathway inhibition, presents quantitative structure-activity relationship (SAR) data, and illustrates the underlying signaling pathways. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

The 3-Aminopyrazole-4-carbonitrile Scaffold: A Privileged Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Derivatives of this core exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The 3-amino-1H-pyrazole-4-carbonitrile substructure is of particular interest as it serves as a versatile synthon for creating more complex fused heterocyclic systems and as a key pharmacophore in molecules targeting critical cellular pathways.[3] Analogs of this scaffold have been successfully developed as potent inhibitors of protein kinases and signal transducers, making them highly valuable in oncology and inflammation research.[4]

This guide focuses on analogs derived from the 3-amino-1H-pyrazole-4-carbonitrile core, with specific attention to variations at the N-1 and C-5 positions, which significantly influence biological activity and selectivity.

Synthesis of Homologs and Analogs

The synthesis of the 3-aminopyrazole-4-carbonitrile core is most efficiently achieved through a multi-component condensation reaction. The general strategy involves the reaction of a hydrazine derivative with an activated methylene nitrile, often formed in situ.

Homologs of this compound, which differ in the length of the N-1 alkyl chain (e.g., methyl, propyl, butyl), can be synthesized by selecting the corresponding alkylhydrazine in the condensation step.

Analogs are created by varying the substituents at the N-1 and C-5 positions. N-1 aryl analogs are synthesized using arylhydrazines, while C-5 analogs are typically formed by reacting the hydrazine with a substituted β-ketonitrile or an arylidenemalononitrile derivative.[5][6] Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions, reduce side products, and improve yields.[7]

References

- 1. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells | PLOS One [journals.plos.org]

- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the prevalent synthetic methodologies for obtaining 3-amino-1H-pyrazole-4-carbonitrile, a crucial building block in the development of pharmaceutical compounds and other bioactive molecules. This document provides a detailed overview of various synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting and optimizing their synthetic strategies.

Introduction

3-Amino-1H-pyrazole-4-carbonitrile is a key heterocyclic intermediate widely utilized in organic synthesis, particularly for the preparation of pyrazolo[1,5-a]pyrimidines, which are known to possess a range of biological activities, including sedative and hypnotic effects. The unique arrangement of functional groups in this molecule makes it a versatile precursor for a variety of chemical transformations. This guide will focus on the most common and effective methods for its synthesis.

Core Synthetic Pathways

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile and its derivatives can be achieved through several distinct pathways. The most prominent methods include the cyclization of dinitrile derivatives with hydrazine, multicomponent reactions, and the transformation of other heterocyclic systems.

Synthesis from (Ethoxymethylene)malononitrile

A widely employed and straightforward method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile involves the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol:

To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, hydrazine hydrate (5 g, 0.156 mol) is slowly added dropwise. The reaction mixture is then heated on a steam bath for 30 minutes. During the reaction, a white precipitate gradually forms. The mixture is subsequently cooled in a refrigerator overnight to ensure complete crystallization. The resulting white solid product is collected by filtration and washed with a small amount of pre-cooled ethanol to yield 3-amino-1H-pyrazole-4-carbonitrile.[1]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds using 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in the synthesis of a variety of fused pyrazole derivatives, most notably the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a bioisostere of adenine and has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The pyrazolo[3,4-d]pyrimidine nucleus serves as the foundation for numerous compounds targeting a range of protein kinases involved in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and Src family kinases.[2][3][4] The ethyl group at the N-1 position of the pyrazole ring can influence the solubility, metabolic stability, and target engagement of the final compounds. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into biologically active molecules.

Synthetic Applications

The primary application of this compound is in the construction of the pyrazolo[3,4-d]pyrimidine ring system through cyclocondensation reactions. The ortho-disposed amino and cyano groups on the pyrazole ring readily react with various one-carbon synthons to form the fused pyrimidine ring.

Common reagents for this transformation include:

-

Formamide: Leads to the formation of 4-aminopyrazolo[3,4-d]pyrimidines.

-

Urea and Thiourea: Result in the corresponding 4-oxo- and 4-thioxopyrazolo[3,4-d]pyrimidines.

-

Formic Acid: Yields 4-hydroxypyrazolo[3,4-d]pyrimidines.

The resulting pyrazolo[3,4-d]pyrimidine core can be further functionalized to generate libraries of compounds for screening against various biological targets.

Data Presentation

The following tables summarize the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the potential of compounds derived from 3-aminopyrazole-4-carbonitrile precursors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines | BTK | 7.95 | [3] |

| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR-2 | 13.18 ± 0.17 | [5] |

| 3-phenylpyrazolopyrimidine derivatives | Src | 5100 | [4] |

| 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines | CDK2 | Comparable to roscovitine | [6] |

| Phenylfuroxan-based pyrazolo[3,4-d]pyrimidines | VEGFR-2 | 90 | [7] |

Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | HepG2 | 5.90 ± 0.05 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivatives | HT-29 | 0.03 ± 0.01 | [5] |

| 3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines | Ramos | 8.91 | [3] |

| 3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines | Raji | 1.80 | [3] |

Experimental Protocols

The following are representative protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound. These protocols are based on general procedures reported in the literature and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclocondensation of this compound with formamide to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Add an excess of formamide (approximately 10-20 eq).

-

Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to afford pure 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of 1-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the synthesis of the 4-oxo derivative through the reaction of this compound with urea.

Materials:

-

This compound

-

Urea

-

Pyridine (or other high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Combine this compound (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

-

Add pyridine as a solvent.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from an appropriate solvent (e.g., acetic acid, DMF/water) to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that are often targeted by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Caption: BTK signaling pathway in B-cells.

Caption: Overview of Src kinase signaling pathways.

Caption: General workflow for synthesis and evaluation.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Researchers

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological properties have made them attractive targets in drug discovery, with applications as protein kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[1][3][4] This document provides detailed protocols for several common and efficient methods for the synthesis of pyrazolo[1,5-a]pyrimidines, aimed at researchers and professionals in the fields of medicinal chemistry and drug development. The protocols are supplemented with quantitative data and visual workflows to facilitate understanding and replication.

I. Synthetic Strategies Overview

Several synthetic strategies have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine core.[3] The most prominent methods include:

-

Condensation Reactions: A widely used approach involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][5]

-

Three-Component Reactions: One-pot reactions that combine a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, offering a high degree of molecular diversity.[1][6]

-

Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times, improve yields, and enhance reaction efficiency.[1][7][8]

-

Cyclization Approaches: Various methods that construct the fused bicyclic system through intramolecular cyclization.[1]

This guide will focus on providing detailed protocols for the condensation and three-component reaction methods, including microwave-assisted variations.

II. Experimental Protocols

Protocol 1: Synthesis via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This method is one of the most established and versatile routes to pyrazolo[1,5-a]pyrimidines. The reaction proceeds through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, often under acidic or basic conditions.[1][5]

General Reaction Scheme:

Caption: General workflow for the condensation synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Procedure (Example):

-

Materials:

-

5-Amino-3-(aryl)-1H-pyrazole (1.0 mmol)

-

1,3-Diketone or β-ketoester (1.1 mmol)

-

Glacial Acetic Acid (AcOH) as solvent

-

Concentrated Sulfuric Acid (H₂SO₄) as catalyst[1]

-

-

Procedure:

-

To a solution of the substituted 5-aminopyrazole in glacial acetic acid, add the 1,3-dicarbonyl compound.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for a specified time (see Table 1), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Table 1: Examples of Pyrazolo[1,5-a]pyrimidines Synthesized via Condensation

| 5-Aminopyrazole Substituent (R¹) | β-Dicarbonyl Compound (R², R³) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenyl | Acetylacetone (CH₃, CH₃) | H₂SO₄ | AcOH | 4 | 85 | [1] |

| 4-Chlorophenyl | Benzoylacetone (C₆H₅, CH₃) | H₂SO₄ | AcOH | 6 | 82 | [1] |

| 4-Methoxyphenyl | Ethyl Acetoacetate (OC₂H₅, CH₃) | H₂SO₄ | AcOH | 5 | 88 | [1] |

| Naphthyl | Dibenzoylmethane (C₆H₅, C₆H₅) | H₂SO₄ | AcOH | 8 | 75 | [1] |

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

Microwave irradiation significantly accelerates this one-pot synthesis, which combines a β-ketonitrile, hydrazine, and a β-ketoester to form the pyrazolo[1,5-a]pyrimidinone core in a single pot.[7][8]

Experimental Workflow:

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 8. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]

Application Notes and Protocols: 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile in Multicomponent Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of multicomponent reactions utilizing 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile. The following application notes and protocols are based on established multicomponent reactions of closely related 3-aminopyrazole-4-carbonitrile derivatives. These examples are provided to illustrate the expected reactivity and potential applications of this compound in the synthesis of fused pyrazole heterocyclic systems. The reaction conditions and outcomes should be considered as representative examples that may require optimization for the specific ethyl-substituted starting material.

Introduction

3-Aminopyrazole-4-carbonitrile and its N-substituted derivatives are versatile building blocks in organic synthesis, particularly for the construction of biologically active heterocyclic compounds through multicomponent reactions (MCRs).[1][2][3] The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] MCRs offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry.

This document outlines representative applications of aminopyrazole carbonitriles in the synthesis of two important classes of fused heterocycles: pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and data presented are based on analogous reactions and are intended to serve as a guide for the exploration of this compound in similar synthetic transformations.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to act as inhibitors of various kinases, making them attractive targets in drug discovery.[4] A common and efficient method for their synthesis involves the cyclocondensation of a 3-aminopyrazole-4-carboxamide with urea or a one-pot reaction of a 3-aminopyrazole-4-carbonitrile with formic acid or formamide.

Illustrative Reaction Scheme:

A plausible three-component reaction for the synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines involves the initial reaction of this compound with an orthoformate and a primary amine.

Caption: Illustrative three-component synthesis of pyrazolo[3,4-d]pyrimidines.

Representative Data for Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

The following table summarizes representative results for a microwave-assisted, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines. This data is presented to exemplify the types of results that could be expected when optimizing a similar reaction with this compound.

| Entry | 5-Aminopyrazole-4-carboxylate | Primary Amine | Conditions | Time (min) | Yield (%) |

| 1 | Methyl 3-(phenylamino)-5-amino-1H-pyrazole-4-carboxylate | Benzylamine | Microwave, 160 °C | 55 | 85 |

| 2 | Methyl 3-(4-bromophenylamino)-5-amino-1H-pyrazole-4-carboxylate | Benzylamine | Microwave, 160 °C | 55 | 78 |

| 3 | Methyl 3-(4-chlorophenylamino)-5-amino-1H-pyrazole-4-carboxylate | 4-Chlorobenzylamine | Microwave, 160 °C | 55 | 80 |

| 4 | Methyl 3-(p-tolylamino)-5-amino-1H-pyrazole-4-carboxylate | Aniline | Microwave, 160 °C | 55 | 65 |

| 5 | Methyl 3-(4-methoxyphenylamino)-5-amino-1H-pyrazole-4-carboxylate | 4-Methoxyaniline | Microwave, 160 °C | 55 | 72 |

Data is illustrative and based on similar reactions reported in the literature.

Experimental Protocol: Three-Component Synthesis of a 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative (Hypothetical)

-

To a microwave vial, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), and triethyl orthoformate (2.0 mL).

-

If required, add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine, 0.1 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess solvent and volatile reagents under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-ethyl-N-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocyclic compounds with significant biological activities, including kinase inhibition. A versatile approach to their synthesis is the multicomponent reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.

Illustrative Reaction Scheme:

A four-component reaction involving this compound, an aromatic aldehyde, malononitrile, and a catalyst can be envisioned for the synthesis of highly substituted pyrazolo[3,4-b]pyridines.

Caption: Illustrative four-component synthesis of pyrazolo[3,4-b]pyridines.

Representative Data for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

While specific data for the pyrazolo[3,4-b]pyridine synthesis with the target molecule is unavailable, the following table presents data for the closely related four-component synthesis of pyrano[2,3-c]pyrazoles, which involves similar starting materials (an aminopyrazole precursor, an aldehyde, and an active methylene compound).

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Piperidine (5) | Water | 20 | 92 |

| 2 | 4-Chlorobenzaldehyde | Piperidine (5) | Water | 20 | 93 |

| 3 | 4-Methoxybenzaldehyde | Piperidine (5) | Water | 20 | 90 |

| 4 | 2-Nitrobenzaldehyde | Piperidine (5) | Water | 20 | 88 |

| 5 | Thiophene-2-carbaldehyde | Piperidine (5) | Water | 20 | 85 |

Data is illustrative and based on similar reactions reported in the literature for the synthesis of pyrano[2,3-c]pyrazoles.[5]

Experimental Protocol: Four-Component Synthesis of a 7-amino-3-aryl-6-cyano-1-ethyl-1H-pyrazolo[3,4-b]pyridine Derivative (Hypothetical)

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 7-amino-3-aryl-6-cyano-1-ethyl-1H-pyrazolo[3,4-b]pyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Conclusion

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]